molecular formula C19H11FO6S B2950205 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929504-12-1

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No. B2950205
CAS RN: 929504-12-1
M. Wt: 386.35
InChI Key: IRGGWSQRUOPLPN-ZDLGFXPLSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11FO6S and its molecular weight is 386.35. The purity is usually 95%.
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Scientific Research Applications

Fluoronaphthalene Building Blocks

Fluoronaphthalenes, derived from arynes and designed furans, have emerged as significant building blocks for pharmaceutical or agricultural research. The Diels-Alder reaction, involving suitably adorned arynes and furans, leads to naphthalene derivatives with unique substituent patterns. These compounds are considered promising for further pharmaceutical development due to their regioselective synthesis capabilities (Masson & Schlosser, 2005).

Antitubercular Homoisoflavonoids

A series of dibenzofuran embodied homoisoflavonoids, designed via molecular hybridization and synthesized through a sequence of reactions, including the Baylis-Hillman reaction, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, some have shown significant activity, highlighting the potential of dibenzofuran derivatives in tuberculosis treatment (Yempala et al., 2012).

Tosylate Salts of Lapatinib

The study of tosylate salts of lapatinib, an anticancer drug, illustrates the role of benzofuran derivatives in optimizing drug formulations. These salts demonstrate how slight modifications to the drug's chemical structure can significantly impact its physicochemical properties, potentially leading to enhanced therapeutic efficacy (Ravikumar et al., 2013).

Gold(I)-Catalyzed Synthesis

The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from simple starting materials highlights the versatility of furan and benzofuran derivatives in organic synthesis. This method, which involves a rare 1,2-alkynyl migration, underscores the potential of these compounds in developing complex organic molecules (Wang et al., 2014).

Biomass-Derived Aromatics

Research on producing renewable p-xylene from biomass sources, including furan derivatives, is crucial for sustainable chemical manufacturing. These pathways, such as methanol-to-aromatics and furan cycloaddition, represent a significant step towards eco-friendly production of essential chemicals used in various industries, including the manufacture of synthetic fibers and PET bottles (Maneffa et al., 2016).

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGGWSQRUOPLPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

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